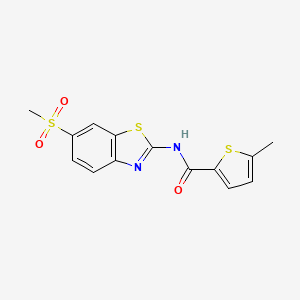N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE
CAS No.:
Cat. No.: VC8536952
Molecular Formula: C14H12N2O3S3
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12N2O3S3 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17) |
| Standard InChI Key | GGCAYAQYGQEGHS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
| Canonical SMILES | CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, N-(6-methanesulfonyl-13-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide, reflects its bipartite structure:
-
Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur atoms). The methanesulfonyl (-SOCH) group at the 6-position introduces strong electron-withdrawing characteristics, enhancing reactivity and binding affinity .
-
Thiophene Carboxamide Substituent: A 5-methylthiophene ring linked to a carboxamide group. The methyl group at the 5-position contributes to lipophilicity, while the carboxamide enables hydrogen bonding with biological targets .
The SMILES notation (Cc1ccc(C(Nc2nc(ccc(S(C)(=O)=O)c3)c3s2)=O)s1) and molecular formula () further delineate its connectivity and stoichiometry .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 352.46 g/mol |
| Partition Coefficient (logP) | 3.169 |
| Water Solubility (LogSw) | -3.48 |
| Polar Surface Area | 63.858 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Synthesis and Manufacturing
Quality Control
Critical quality attributes include:
-
Purity: ≥95% by HPLC.
-
Salt Form: Freebase (no counterions reported).
Biological Activity and Mechanisms
Receptor Modulation
Inclusion in the Human Receptors Annotated Library (5,376 compounds) implies affinity for GPCRs, nuclear receptors, or ion channels. The methanesulfonyl group may enhance binding to allosteric sites, as seen in sulfonamide-containing receptor antagonists .
Cytotoxicity Profile
While specific data are unavailable, structurally analogous benzothiazoles exhibit selective cytotoxicity against tumor cells (EC: 28–290 ng/mL) via topoisomerase inhibition or reactive oxygen species generation .
Pharmacokinetic Considerations
Absorption and Distribution
-
logD (3.169): Favors passive diffusion across biological membranes.
-
Permeability: Likely high due to moderate lipophilicity and low polar surface area (63.858 Ų).
Metabolism and Excretion
-
Cytochrome P450 Interactions: Predicted substrates for CYP3A4/5, based on heterocyclic amine motifs.
-
Excretion Routes: Primarily renal, with potential biliary elimination due to sulfonate conjugation .
Applications in Drug Discovery
High-Throughput Screening
Y205-0678 is available in 1.7 million-compound stock databases, enabling large-scale screens for:
-
Antiviral Leads: Targeting viral proteases or polymerases.
-
Receptor Agonists/Antagonists: For neurodegenerative or metabolic disorders.
Structure-Activity Relationship (SAR) Studies
Modifiable sites include:
-
Methanesulfonyl Group: Replacement with sulfonamide or sulfonic acid to modulate solubility.
-
Thiophene Methyl Group: Branching or halogenation to enhance target selectivity.
Challenges and Future Directions
Limitations
-
Solubility: Poor aqueous solubility may limit oral bioavailability.
-
Synthetic Complexity: Multi-step synthesis raises production costs.
Research Opportunities
-
Prodrug Development: Phosphate or ester prodrugs to improve solubility.
-
Target Identification: Proteomic studies to elucidate binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume